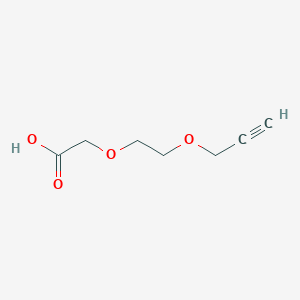![molecular formula C14H20N2O3 B6234901 benzyl N-[(1S)-1-carbamoyl-2,2-dimethylpropyl]carbamate CAS No. 372199-34-3](/img/new.no-structure.jpg)
benzyl N-[(1S)-1-carbamoyl-2,2-dimethylpropyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl N-[(1S)-1-carbamoyl-2,2-dimethylpropyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to a 2,2-dimethylpropyl group with a carbamoyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(1S)-1-carbamoyl-2,2-dimethylpropyl]carbamate typically involves the reaction of benzyl chloroformate with an appropriate amine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{Benzyl chloroformate} + \text{Amine} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Benzyl N-[(1S)-1-carbamoyl-2,2-dimethylpropyl]carbamate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and benzyl alcohol.
Oxidation: Oxidative conditions can lead to the formation of carbamic acid derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Amine and benzyl alcohol.
Oxidation: Carbamic acid derivatives.
Substitution: Various substituted carbamates.
科学的研究の応用
Benzyl N-[(1S)-1-carbamoyl-2,2-dimethylpropyl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis. It can be removed under mild conditions, making it useful in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Medicine: Investigated for its potential as a prodrug, where it can be converted into an active pharmaceutical ingredient in vivo.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of benzyl N-[(1S)-1-carbamoyl-2,2-dimethylpropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
Benzyl carbamate: Similar structure but lacks the 2,2-dimethylpropyl group.
tert-Butyl carbamate: Contains a tert-butyl group instead of a benzyl group.
Methyl carbamate: Contains a methyl group instead of a benzyl group.
Uniqueness
Benzyl N-[(1S)-1-carbamoyl-2,2-dimethylpropyl]carbamate is unique due to the presence of both a benzyl group and a 2,2-dimethylpropyl group, which can influence its reactivity and interactions with biological targets. This structural uniqueness can lead to distinct properties and applications compared to other carbamates.
特性
CAS番号 |
372199-34-3 |
|---|---|
分子式 |
C14H20N2O3 |
分子量 |
264.3 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



